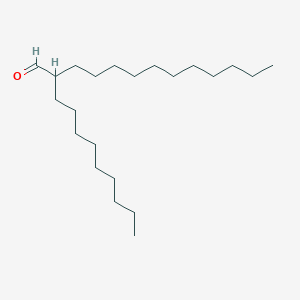

2-Nonyltridecanal

Beschreibung

2-Nonyltridecanal is a branched-chain aldehyde with a 13-carbon backbone (tridecanal) and a nonyl group (-C₉H₁₉) attached to the second carbon atom. Branched aldehydes like 2-nonyltridecanal are typically studied for their applications in organic synthesis, fragrance formulations, and surfactant chemistry. The presence of a bulky nonyl group at the α-position likely influences its physical properties (e.g., melting point, solubility) and reactivity compared to linear aldehydes .

Eigenschaften

CAS-Nummer |

922163-79-9 |

|---|---|

Molekularformel |

C22H44O |

Molekulargewicht |

324.6 g/mol |

IUPAC-Name |

2-nonyltridecanal |

InChI |

InChI=1S/C22H44O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |

InChI-Schlüssel |

SXJZIUKTSPPFMN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(CCCCCCCCC)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyltridecanal typically involves the oxidation of corresponding alcohols or the hydroformylation of long-chain alkenes. One common method is the oxidation of 2-Nonyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is usually carried out under controlled conditions to prevent over-oxidation .

Industrial Production Methods

Industrial production of 2-Nonyltridecanal may involve the hydroformylation of nonene followed by hydrogenation and subsequent oxidation. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include high pressure and temperature, along with the use of catalysts such as rhodium complexes .

Analyse Chemischer Reaktionen

Types of Reactions

2-Nonyltridecanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Ammonia (NH3), alcohols (ROH)

Major Products Formed

Oxidation: 2-Nonyltridecanoic acid

Reduction: 2-Nonyltridecanol

Substitution: Imines, acetals

Wissenschaftliche Forschungsanwendungen

2-Nonyltridecanal has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Nonyltridecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-nonyltridecanal and analogous compounds from the evidence:

Key Findings:

Branching Effects :

- Branched aldehydes (e.g., 2-methylundecanal) exhibit lower melting points and higher volatility than linear analogs due to reduced molecular packing .

- 2-Methyloctadecane, a branched alkane, shows distinct gas chromatography (GC) retention indices, highlighting how branching affects analytical behavior .

Functional Group Impact: Aldehydes (e.g., nonadecanal, 2-methylundecanal) are more reactive than alcohols (e.g., 2-octyldodecanol) or alkanes due to the electrophilic carbonyl group . Alcohols like 2-octyldodecanol are preferred in pharmaceutical formulations for their stability and low irritancy .

Toxicity and Safety: Nonadecanal and 2-methylundecanal lack acute toxicity data, but neither is classified as carcinogenic by major regulatory bodies .

Notes

Data Limitations: Direct experimental data for 2-nonyltridecanal are absent in the provided evidence. Comparisons are inferred from structurally similar compounds.

Analytical Challenges : Branched aldehydes require specialized GC or HPLC methods for accurate quantification, as seen in studies on 2-methyloctadecane .

Research Gaps: Further studies are needed to characterize 2-nonyltridecanal’s physicochemical properties (e.g., log Pow, vapor pressure) and toxicological profile.

Biologische Aktivität

2-Nonyltridecanal is a long-chain aldehyde with notable biological activities that have garnered research interest in various fields, including pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

2-Nonyltridecanal, with the chemical formula C_{20}H_{40}O, is characterized by a long hydrophobic carbon chain. Its structure allows it to interact with biological membranes, influencing its bioactivity. The compound is known for its potential applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Nonyltridecanal. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of 2-Nonyltridecanal

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

2. Anti-inflammatory Properties

2-Nonyltridecanal exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, human monocytes were treated with 2-Nonyltridecanal, resulting in a significant decrease in TNF-alpha production compared to untreated controls. This finding supports its role as a natural anti-inflammatory agent.

3. Antioxidant Activity

The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assessment

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 45 |

The biological activities of 2-Nonyltridecanal can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Cytokine Modulation: It influences signaling pathways involved in inflammation, leading to reduced cytokine release.

- Radical Scavenging: The compound's structure enables it to donate electrons to free radicals, neutralizing them effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.